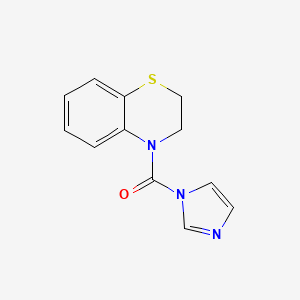

8-Ethylquinoline 1-oxide

Vue d'ensemble

Description

8-Ethylquinoline 1-oxide is a reactant used for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes and the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .

Synthesis Analysis

8-Ethylquinoline N-oxide is a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Molecular Structure Analysis

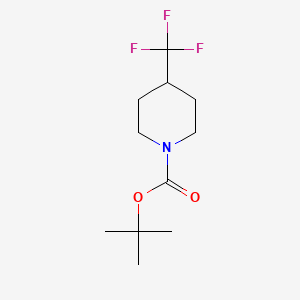

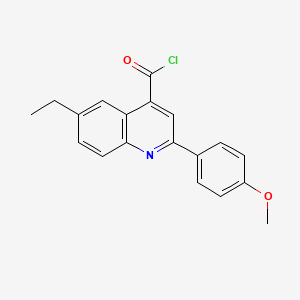

The molecular formula of 8-Ethylquinoline 1-oxide is C11H11NO, and its molecular weight is 173.21 . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .Chemical Reactions Analysis

8-Ethylquinoline N-oxide is used as a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes. It is also used in the synthesis of azetidines through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .Physical And Chemical Properties Analysis

8-Ethylquinoline 1-oxide is a solid substance with a molecular weight of 173.21. Its storage temperature is between 2-8°C .Applications De Recherche Scientifique

Gold-Catalyzed Intermolecular Oxidations

“8-Ethylquinoline N-oxide” is used as an oxidant in gold-catalyzed intermolecular oxidations of internal alkynes, leading to the formation of synthetically versatile α,β-unsaturated carbonyls with high regioselectivities and excellent yields .

Molecular Dynamics Simulation

Ambeed has utilized “8-Ethylquinoline 1-oxide” in 3D visualizing molecular dynamics simulations to enhance understanding of stereochemistry, isomerism, hybridization, and orbitals .

Direct C–H Alkenylation

The compound has been employed in the direct C-8 functionalization of quinoline N-oxides with different alkenes, which is followed by the removal of the N-oxide moiety in a single-step process .

Antioxidant Capabilities Assessment

Research has investigated the antioxidant capabilities of quinoline derivatives, including “8-Ethylquinoline N-oxide”, by assessing their free radical scavenging activity .

Regioselective Functionalization

Studies have explored the regioselective functionalization of quinoline N-oxides using various catalysts and oxidants to achieve N-alkylation .

Mécanisme D'action

Target of Action

Quinoline motifs, which 8-ethylquinoline 1-oxide is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Mode of Action

It is known that quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline n-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Result of Action

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Propriétés

IUPAC Name |

8-ethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBWZDDNNWJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?

A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)